![molecular formula C18H21FN2O2 B5670434 (1S*,5R*)-3-{[1-(4-fluorophenyl)cyclopropyl]carbonyl}-3,9-diazabicyclo[3.3.2]decan-10-one](/img/structure/B5670434.png)
(1S*,5R*)-3-{[1-(4-fluorophenyl)cyclopropyl]carbonyl}-3,9-diazabicyclo[3.3.2]decan-10-one
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Overview
Description
This compound belongs to a family of bicyclic molecules that exhibit unique chemical and physical properties due to their intricate structures. Bicyclic compounds like this one are of interest in synthetic organic chemistry for their potential applications in pharmaceuticals and materials science.
Synthesis Analysis
The synthesis of related bicyclic compounds often involves complex reactions, including cycloadditions, annulations, and rearrangements. For instance, the (3+3)-annulation process of donor-acceptor cyclopropanes using synergistic catalysis represents a method that might parallel the synthesis approach for our compound of interest (Petzold, Jones, & Werz, 2019).
Molecular Structure Analysis
The molecular structure of similar compounds has been elucidated through techniques like X-ray diffraction, revealing chair-boat conformations and detailing the spatial arrangement of atoms within the molecule. For example, the molecular structure of (1R,2R,3R,5S)-3-(3-chlorophenyl)-1-hydroxy-2-methyl-6-phenyl-8-oxa-6-azabicyclo[3.2.1]octan-7-one was determined to exhibit intermolecular hydrogen bonds, stabilizing the molecule's conformation (Wu et al., 2015).
Chemical Reactions and Properties
Bicyclic compounds engage in a variety of chemical reactions, leveraging the unique reactivity of their cyclic structures. These reactions are often influenced by the steric and electronic properties of the substituents attached to the core bicyclic framework. For example, the synthesis and reactivity of 9-azabicyclo[4.2.1]nonan-1-ols demonstrate the tautomerism and potential for various chemical transformations inherent in such structures (Smith, Justice, & Malpass, 1994).
properties
IUPAC Name |
(1R,5R)-3-[1-(4-fluorophenyl)cyclopropanecarbonyl]-3,9-diazabicyclo[3.3.2]decan-10-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O2/c19-14-6-4-13(5-7-14)18(8-9-18)17(23)21-10-12-2-1-3-15(11-21)20-16(12)22/h4-7,12,15H,1-3,8-11H2,(H,20,22)/t12-,15-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJCIFJWFZSYXOR-IUODEOHRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC(C1)NC2=O)C(=O)C3(CC3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2CN(C[C@@H](C1)NC2=O)C(=O)C3(CC3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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